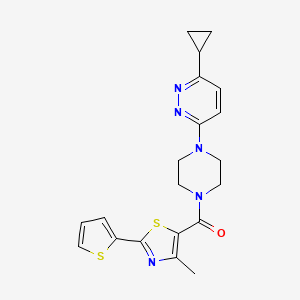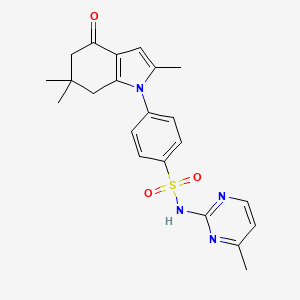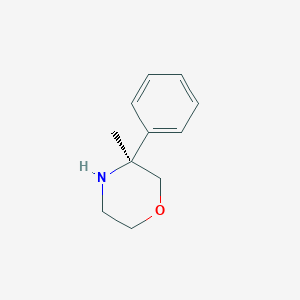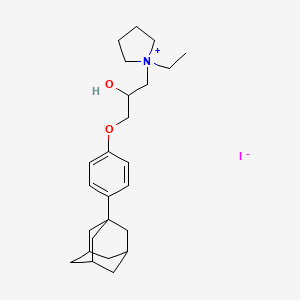![molecular formula C23H26N8O B2430111 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 2202425-58-7](/img/structure/B2430111.png)
4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a nitrogenous heterocyclic moiety with a molecular formula of C9H12N4O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine ring substituted by a phenyl group . Further studies based on X-ray diffraction can be used to illustrate the relationship between weak interactions and sensitivity of energetic materials .Chemical Reactions Analysis
The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . The synthesized bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance .Wissenschaftliche Forschungsanwendungen
Energetic Materials
The compound has been investigated as an energetic material, specifically within the context of explosives. Notably, two derivatives stand out:
- Compound 5 : Demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation velocity (Dv) of 9408 m/s, comparable to the benchmark explosive CL-20. It holds promise as a secondary explosive .
- Compound 10 : Boasts remarkable thermal stability (Td = 305 °C) and a high Dv of 9200 m/s. It outperforms existing heat-resistant explosives, making it a potential candidate for such applications .
Drug Discovery
The compound’s unique structure suggests potential in medicinal chemistry. Notable examples include:
- Anti-Diabetes Agent : The compound’s core structure has contributed to the development of FDA-approved anti-diabetes drugs like sitagliptin phosphate .
- Neurokinin-3 Receptor Antagonist : A derivative shows promise for treating sex hormone disorders .
- Antitumor Activity : A hybrid molecule combining 2-aminopyrimidine and triazolopiperazine exhibits potent antitumor effects .
Antibacterial and Anti-Inflammatory Agents
Newly synthesized derivatives have demonstrated high antibacterial, antifungal, and anti-inflammatory activities. These findings position them as potential alternatives to existing antibiotics and anti-inflammatory drugs .
Fluorescent Probes
The compound’s heterocyclic structure makes it suitable for use as a fluorescent probe in biological studies and imaging .
Polymers
Researchers have explored incorporating triazole-fused pyridazinones into polymer structures. These compounds serve as structural units, contributing to the development of novel materials .
Triazole Derivatives in Pharmacology
A broader review of triazole derivatives highlights their synthesis and pharmacological activities. While not specific to our compound, this context underscores the relevance of triazoles in drug discovery and therapeutic applications .
Wirkmechanismus
Zukünftige Richtungen
Future research could focus on designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could be explored .
Eigenschaften
IUPAC Name |
[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O/c1-23(2,3)19-9-10-20-25-26-21(30(20)28-19)16-11-13-29(14-12-16)22(32)18-15-24-31(27-18)17-7-5-4-6-8-17/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAPQNBTSFTTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)



![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)
![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)

